molecular formula C12F24 B14149426 Perfluorodecyl ethylene CAS No. 1828-40-6

Perfluorodecyl ethylene

Cat. No.: B14149426
CAS No.: 1828-40-6
M. Wt: 600.09 g/mol
InChI Key: MHQSODYIEVVICX-UHFFFAOYSA-N
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Description

A fluorozott etilénszármazékok akadémiai pályafutása a polimertudományban

A fluorozott polimerek, mint például a polietrafluor-etilén (PTFE), régóta ismertek kiváló tulajdonságaikról, beleértve a magas hőmérsékleti stabilitást és a kémiai ellenállást. researchgate.net Ezek a tulajdonságok a szén-fluor kötés rendkívüli erősségéből adódnak, amely a szerves kémiában az egyik legerősebb egyszeres kötés. researchgate.net A kutatók folyamatosan keresik az új fluorozott monomereket és kopolimereket, hogy tovább javítsák a polimerek tulajdonságait és új alkalmazási területeket tárjanak fel. google.com

A perfluor-alkil-etilének, mint például a perfluor-decil-etilén, a fluorozott etilénszármazékok egy fontos alcsoportját képezik. google.com Ezeknek a vegyületeknek a kopolimerizációja etilénnel és más monomerekkel lehetővé teszi olyan polimerek előállítását, amelyek a fluorozott és a nem fluorozott szegmensek előnyös tulajdonságait ötvözik. researchgate.net Például a perfluor-decil-etilén beépítése a polietilén láncba javíthatja annak felületi tulajdonságait, például a víz- és olajtaszító képességet, anélkül, hogy jelentősen befolyásolná a polimer mechanikai tulajdonságait. lookchem.comresearchgate.net

A kutatások kiterjednek a polimerizációs folyamatok optimalizálására is, beleértve a különböző katalizátorrendszerek és reakciókörülmények vizsgálatát. researchgate.netgoogle.com A cél olyan polimerek előállítása, amelyek testreszabott tulajdonságokkal rendelkeznek a specifikus alkalmazásokhoz.

A perfluor-decil-etilén jelentősége a kortárs anyag- és környezetkutatásban

A perfluor-decil-etilén alapú polimerek számos modern technológiában találnak alkalmazást. Alacsony felületi energiájuk miatt ideálisak tapadásmentes bevonatok, víz- és olajtaszító textíliák, valamint kő- és polimerfóliák felületvédelmére. lookchem.comresearchgate.net A fotoreziszt bevonatokban való alkalmazásuk is jelentős, ahol javíthatják a bevonat tulajdonságait, például a maratással szembeni ellenállást vagy a tapadást, ami kulcsfontosságú a mikroelektronikai eszközök gyártásában. lookchem.com

A környezetkutatásban a perfluor-decil-etilén és más perfluorozott vegyületek (PFAS) vizsgálata egyre nagyobb hangsúlyt kap. researchgate.net Ezek a vegyületek rendkívül perzisztensek a környezetben, és felhalmozódhatnak az élő szervezetekben. researchgate.netnih.gov A kutatások célja a PFAS-ok környezeti sorsának, transzportjának és toxicitásának megértése, valamint hatékony kármentesítési technológiák kifejlesztése. researchgate.net Bár a perfluor-decil-etilénről konkrétan kevesebb környezeti adat áll rendelkezésre, a hosszabb szénláncú perfluorozott vegyületek általában nagyobb bioakkumulációs potenciállal és toxicitással rendelkeznek, mint a rövidebb szénláncú homológjaik. service.gov.uk

A perfluorozott vegyületek kutatási paradigmáinak fejlődése

A perfluorozott vegyületekkel (PFAS) kapcsolatos kutatások paradigmája jelentős változásokon ment keresztül az elmúlt évtizedekben. Kezdetben a kutatások elsősorban az egyes vegyületek, például a perfluor-oktánszulfonát (PFOS) és a perfluor-oktánsav (PFOA) vizsgálatára összpontosítottak. usgs.govnih.gov Azonban, ahogy egyre több PFAS vegyületet azonosítottak a környezetben, a kutatók felismerték, hogy a vegyületek csoportos megközelítésére van szükség. researchgate.net

A modern kutatási paradigmák a PFAS-ok teljes életciklusát vizsgálják, a szintézistől kezdve a felhasználáson át a környezeti kibocsátásig és a sorsig. itrcweb.org Ez a holisztikus megközelítés segít azonosítani a legjelentősebb expozíciós útvonalakat és a leghatékonyabb kockázatcsökkentési stratégiákat. itrcweb.org Az "esszenciális felhasználás" koncepciója is egyre nagyobb teret nyer, amely azt vizsgálja, hogy mely PFAS alkalmazások tekinthetők elengedhetetlennek a társadalom számára, és melyek helyettesíthetők biztonságosabb alternatívákkal. itrcweb.org

A kutatások egyre inkább a prekurzor vegyületekre is kiterjednek, amelyek a környezetben átalakulhatnak perzisztens PFAA-kká (perfluor-alkil-savakká). usgs.gov Ez a megközelítés elismeri, hogy a közvetlenül kibocsátott PFAA-k mellett a prekurzorok lebomlása is jelentős forrása lehet a környezeti szennyezésnek. acs.org

A perfluor-decil-etilént érintő interdiszciplináris kutatási tájkép

A perfluor-decil-etilénnel és általában a PFAS-okkal kapcsolatos kutatások egyre inkább interdiszciplináris jellegűek. arc.gov.auarxiv.org A vegyészek, anyagtudósok, környezetkutatók, toxikológusok és mérnökök szoros együttműködésére van szükség a probléma komplexitásának megértéséhez és hatékony megoldások kidolgozásához. researchgate.net

Az interdiszciplináris kutatások kiterjednek a következő területekre:

Anyagtudomány: Új, testreszabott tulajdonságokkal rendelkező fluorozott polimerek fejlesztése. researchgate.net

Környezettudomány: A PFAS-ok környezeti viselkedésének, transzportjának és sorsának modellezése. acs.org

Toxikológia: A PFAS-ok emberi egészségre és az ökoszisztémára gyakorolt hatásainak vizsgálata. biodonostia.org

Mérnöki tudományok: Hatékony kármentesítési technológiák kifejlesztése a PFAS-szennyezett területek megtisztítására. researchgate.net

Ez az interdiszciplináris megközelítés elengedhetetlen a PFAS-okkal kapcsolatos kihívások kezeléséhez és a fenntartható jövő biztosításához. univ-rennes.fr

Adattáblázatok

A perfluor-decil-etilén fizikai és kémiai tulajdonságai

TulajdonságÉrtékForrás
Kémiai név1H,1H,2H-Henicosafluorododec-1-ene fluoryx.com
CAS-szám30389-25-4 fluoryx.comscbt.com
MolekulaképletC₁₂H₃F₂₁ lookchem.comscbt.com
Moláris tömeg546.12 g/mol scbt.com
Olvadáspont21 °C fluoryx.com
Forráspont193 °C @ 760 mm Hg fluoryx.com
Sűrűség1.711 g/mL @ 25 °C fluoryx.com
Törésmutató1.300 @ 20 °C fluoryx.com

A cikkben említett vegyületek

Vegyület neveCAS-szám
Perfluor-decil-etilén30389-25-4
(Perfluor-dodecil)etilén67103-05-3
Perfluor-butil-etilén19430-93-4
Perfluor-hexil-etilén25291-17-2
Perfluor-oktil-etilén21652-58-4
1H,1H,2H,2H-perfluor-decil-akrilátN/A
Etilén-glikol-diakrilát2223-82-7
Tetrafluor-etilén116-14-3
Hexafluor-propilén116-15-4
Perfluor-oktánszulfonát (PFOS)1763-23-1
Perfluor-oktánsav (PFOA)335-67-1
Perfluor-hexánszulfonát (PFHxS)355-46-4
Perfluor-butánsav (PFBA)375-22-4
Perfluor-hexánsav (PFHxA)307-24-4
Perfluor-bután-szulfonsav (PFBS)375-73-5
Undekafluor-hexánsavN/A
Heptafluor-vajsavN/A
2-nonafluor-butil-5-norbornénN/A
1H,1H,2H,2H-perfluor-decil-vinil-éterN/A
Para-fluor-sztirol405-99-2
Para-klór-sztirol1073-67-2
Para-bróm-sztirol2039-82-9
Polietrafluor-etilén (PTFE)9002-84-0
Fluorozott etilén-propilén (FEP)25067-11-2
Perfluor-alkoxi-polimer (PFA)26655-00-5
Etilén-tetrafluor-etilén (ETFE)25038-71-5

Properties

IUPAC Name

1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tetracosafluorododec-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F24/c13-1(2(14)15)3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)36
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQSODYIEVVICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60895510
Record name 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Tetracosafluorododec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1828-40-6
Record name 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Tetracosafluorododec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Polymerization Mechanisms of Perfluorodecyl Ethylene Derivatives

Controlled Polymerization Techniques for Perfluorodecyl Ethylene (B1197577) Homopolymers and Copolymers

Investigation of Initiated Chemical Vapor Deposition (iCVD) Parameters

Spatial Control of Polymer Deposition

The spatial control of polymer deposition on various substrates has been a focal point of recent research. Vapor deposition techniques, in particular, have shown promise in creating polymer films with precisely controlled structures. These methods allow for the deposition of polymers on both two-dimensional flat surfaces and complex three-dimensional substrates. beilstein-journals.org

One innovative approach involves initiated chemical vapor deposition (iCVD). For instance, a poly(perfluorodecyl acrylate-co-ethylene glycol diacrylate) (p(PFDA-co-EGDA)) film, when polymerized via iCVD on a plasma-etched copper surface, exhibits a unique nanoworm-like structure. thieme-connect.de This demonstrates the potential to create novel surface topographies through controlled vapor deposition. Furthermore, by combining conventional and nonconventional iCVD processes, researchers have successfully fabricated polymer membranes with pillared topographies. thieme-connect.de

The ability to control the spatial arrangement of polymers extends to creating multifunctional surfaces. This can be achieved through the layered deposition of different polymers, each with a distinct functionality, or through the copolymerization of monomers with different reactive groups. beilstein-journals.org For example, a multifunctional coating was created by the chemical vapor deposition (CVD) copolymerization of a poly(p-xylylene) derivative containing both N-hydroxysuccinimide (NHS) ester and benzoyl functionalities. beilstein-journals.org This allowed for selective chemical reactions to be confined to specific areas on the polymer surface.

Catalytic Copolymerization of Ethylene with Fluorinated Monomers

The copolymerization of ethylene with fluorinated monomers like 1H,1H,2H,2H-perfluorodecyl vinyl ether (FAVE8) has been successfully achieved using nickel-based catalytic systems. researchgate.net Specifically, the oxidative addition of a salicylaldimine ligand to bis(1,5-cyclooctadiene)nickel(0) (B103923) in the presence of methylaluminoxane (B55162) (MAO) has proven effective. researchgate.net While the homopolymerization of the fluorinated vinyl ether does not occur with this catalyst, its copolymerization with ethylene yields linear statistical copolymers. researchgate.net

Mechanistic Investigations of Catalyst Performance and Selectivity

Research has shown that remote perfluoroalkyl substituents on catalyst ligands play a crucial role in influencing catalytic activity and the resulting polymer microstructure. nih.govuni-konstanz.de In nickel(II) salicylaldiminato catalysts, longer perfluoroalkyl groups, such as C6F13, exert a more significant effect than a trifluoromethyl group. uni-konstanz.de This is attributed to a reduction in the electron density at the active nickel center, which in turn disfavors β-hydride elimination—a key step in chain transfer and branching. nih.govuni-konstanz.de Consequently, chain-growth rates are enhanced, leading to the production of higher molecular weight and more linear polyethylene (B3416737). uni-konstanz.de This effect has been so pronounced that it has enabled living polymerizations of ethylene in aqueous systems, producing ultra-high-molecular-weight polyethylene (UHMWPE). nih.govuni-konstanz.de The electron-withdrawing nature of these substituents is a key factor in improving catalyst performance beyond simply enhancing solubility. uni-konstanz.deresearchgate.net

Ligand design is a critical factor in determining the outcome of ethylene polymerization catalyzed by nickel and palladium complexes. The introduction of perfluorinated aryl caps (B75204) in "sandwich" diimine ligands has been shown to significantly enhance catalytic activity compared to their non-fluorinated counterparts. acs.orgosti.gov X-ray crystallography has revealed that these perfluorinated caps are positioned directly over the metal center, leading to a higher buried volume. acs.orgosti.gov

For palladium systems, this enhanced activity is linked to the ease of ethylene rotation into the plane of the Pd-alkyl bond, a step crucial for migratory insertion. acs.org In the case of nickel "sandwich" diimine complexes, while the activity is about half that of classic catalysts, they are still more active than the non-fluorinated sandwich analogues and exhibit living polymerization behavior, yielding branched UHMWPE with very narrow molecular weight distributions. acs.orgosti.gov The steric and electronic properties of ligands, such as those in 2-iminopyridylnickel complexes and fluorinated phenoxyiminato catalysts, also significantly influence catalytic activity, thermal stability, and the microstructure of the resulting polyethylene. acs.orgnih.govacs.org

The copolymerization of ethylene with fluorinated vinyl ethers can be initiated through the oxidative addition of a salicylaldimine ligand to a nickel(0) complex, such as bis(1,5-cyclooctadiene)nickel(0). researchgate.net This forms a catalytically active nickel(II) species. The process often requires an activator, like methylaluminoxane (MAO). researchgate.net Mechanistic studies on related systems have explored various pathways, including radical processes. For instance, the reaction of Ni(PPh3)4 with alkyl halides is proposed to proceed via an inner-sphere halogen atom abstraction, forming an alkyl radical and a halonickel(I) species. researchgate.net In the context of ethylene copolymerization, the oxidative addition step is crucial for generating the active catalyst that facilitates the incorporation of both ethylene and the fluorinated comonomer into the polymer chain. researchgate.net

Impact of Ligand Design on Ethylene Polymerization

Influence of Reaction Conditions on Copolymer Composition and Architecture

The composition and architecture of ethylene-perfluorodecyl ethylene derivative copolymers are highly dependent on the reaction conditions. A key factor is the pressure of ethylene. researchgate.net

In the copolymerization of ethylene with 1H,1H,2H,2H-perfluorodecyl vinyl ether (FAVE8), it has been observed that a lower ethylene pressure leads to a higher incorporation of the fluorinated comonomer. researchgate.net Conversely, at high ethylene pressures, the incorporation of FAVE8 can be completely suppressed. researchgate.net This demonstrates a direct correlation between monomer feed ratio and the final copolymer composition.

The feeding sequence of monomers and catalyst in a semi-continuous polymerization system also significantly impacts the copolymer's microstructure. nih.gov Different feeding strategies can alter the comonomer distribution along the polymer chain, as well as the molecular weight and molecular weight distribution of the resulting copolymer. nih.gov

The choice of cocatalyst and its ratio to the nickel catalyst also play a role. For many nickel-based systems, methylaluminoxane (MAO) is an effective activator. researchgate.netacs.orgnih.gov The Al/Ni molar ratio can influence both the catalyst's productivity and the molecular weight of the polymer produced. researchgate.net

The thermal properties of the resulting copolymers are also influenced by their composition. For poly(E-co-FAVE8) copolymers, high thermal stability has been reported, with degradation starting around 300°C and high melting points of approximately 129°C. researchgate.net

Table 1: Effect of Ethylene Pressure on FAVE8 Incorporation researchgate.net

Ethylene Pressure (bar)FAVE8 Incorporation
5Highest
10Moderate
50None
Ethylene Pressure Effects on Fluorinated Comonomer Incorporation

The incorporation of fluorinated comonomers into a polyethylene chain is significantly influenced by the reaction conditions, particularly ethylene pressure. Research on the copolymerization of ethylene (E) with 1H,1H,2H,2H-perfluorodecyl vinyl ether (FAVE8) using a salicylaldimine ligand-based nickel(0) catalyst system demonstrates a clear inverse relationship between ethylene pressure and the integration of the fluorinated monomer. researchgate.net In this system, the homopolymerization of ethylene is highly active, whereas the fluorinated vinyl ether does not homopolymerize. researchgate.net

During copolymerization, the composition of the resulting linear poly(E-co-FAVE8) copolymers is dependent on the ethylene pressure applied. researchgate.net A study investigating pressures of 5, 10, and 50 bar found that a lower ethylene pressure facilitates a higher incorporation of the FAVE8 comonomer. researchgate.net As the pressure increases, the concentration of ethylene available for polymerization dominates the reaction, reducing the relative incorporation of the bulkier fluorinated comonomer. researchgate.net At a pressure of 50 bar, no incorporation of FAVE8 was observed in the resulting polymer. researchgate.net This phenomenon highlights the competitive nature of monomer insertion and how reaction pressure can be a critical control parameter for tuning the fluorine content in ethylene copolymers. researchgate.net Despite the low incorporation levels, the resulting copolymers exhibit high thermal stability, with degradation starting at approximately 300°C. researchgate.net

Table 1: Effect of Ethylene Pressure on Fluorinated Comonomer (FAVE8) Incorporation

Ethylene Pressure (bar) FAVE8 Incorporation Resulting Polymer
5 Highest Poly(E-co-FAVE8)
10 Moderate Poly(E-co-FAVE8)
50 None Observed Polyethylene

Data sourced from research on the copolymerization of ethylene and 1H,1H,2H,2H-perfluorodecyl vinyl ether. researchgate.net

Control over Linear vs. Branched Polymer Structures

The architecture of a polymer, whether linear or branched, fundamentally dictates its material properties. cmu.edu Linear polymers consist of long chains without extensive side chains, often leading to higher density and crystallinity. cmu.edupsu.edu Branched polymers feature side chains attached to the main polymer backbone, which disrupts chain packing, generally resulting in lower density materials. cmu.edupsu.edu

Control over these structures in ethylene polymerization is a significant area of research. The generation of branches from ethylene as the sole feedstock is an attractive alternative to the traditional copolymerization with α-olefins. nih.gov However, precisely controlling the branching to create well-defined microstructures is a long-standing challenge, as uncontrolled "chain walking" can lead to a mixture of methyl and higher alkyl branches. nih.gov Specific catalyst systems are key to achieving this control. For instance, certain low-cost nickel(II) catalysts have demonstrated superior control over selective branch formation, enabling the production of polymers with exclusively methyl branches from ethylene alone, even at industrial temperatures. nih.gov

Conversely, other catalyst systems are designed to suppress branching and produce linear chains. The copolymerization of ethylene with 1H,1H,2H,2H-perfluorodecyl vinyl ether (FAVE8) using a catalyst system of a salicylaldimine ligand with bis(1,5-cyclooctadiene)nickel(0) and methylaluminoxane (MAO) specifically yields linear poly(E-co-FAVE8) copolymers. researchgate.net Similarly, the use of Ziegler-Natta catalysts, such as triethylaluminium with a metal(IV) chloride, is a well-established method for producing almost completely unbranched polyethylene chains by preventing the spontaneous branching that can occur during free-radical polymerization. wikipedia.org

Fabrication of Advanced Polymer Architectures

Synthesis of Perfluorodecyl Ethylene Block Copolymers

Block copolymers, which contain long sequences or "blocks" of different monomers, can be fabricated to combine the distinct properties of each constituent block. For polymers incorporating this compound derivatives, controlled radical polymerization techniques are commonly employed.

One such method is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique has been used to synthesize linear amphiphilic diblock and ternary triblock copolymers containing a 1H,1H,2H,2H-perfluorodecyl acrylate (B77674) block. nih.gov The process can be performed in successive steps, for example, by using a poly(ethylene oxide) (PEO) macrochain transfer agent to first polymerize a lipophilic monomer like butyl acrylate, followed by the addition and polymerization of the fluorinated acrylate. nih.gov This results in copolymers with distinct hydrophilic, lipophilic, and fluorophilic blocks. nih.gov

Another powerful technique is Activators ReGenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP). This method was used to create block copolymers of 1H,1H,2H,2H-perfluorodecyl acrylate (AC8). researchgate.net To achieve a well-defined polymer with low dispersity, the poly(1H,1H,2H,2H-perfluorodecyl acrylate) (PAC8) block was synthesized first in anisole. researchgate.net This PAC8 block was then utilized as a macroinitiator for the subsequent polymerization of a second monomer, such as butyl acrylate, to form the final block copolymer. researchgate.net The formation of these advanced architectures was confirmed through size exclusion chromatography and differential scanning calorimetry. researchgate.net

Table 2: Comparison of Synthesis Methods for this compound Block Copolymers

Method Description Key Components Resulting Architecture
RAFT Polymerization A controlled polymerization technique using a chain transfer agent to mediate the reaction. nih.gov PEO macrochain transfer agent, butyl acrylate, 1H,1H,2H,2H-perfluorodecyl acrylate. nih.gov Linear diblock and ternary triblock copolymers. nih.gov

| ARGET ATRP | A form of controlled radical polymerization using a catalyst and a reducing agent to control the polymerization process. researchgate.net | PAC8 macroinitiator, CuBr(2)/PMDETA catalyst, tin(II) 2-ethylhexanoate (B8288628) reducing agent. researchgate.net | Diblock copolymers (e.g., PAC8-b-poly(butyl acrylate)). researchgate.net |

Development of Cross-linked Poly(this compound) Networks

Cross-linked polymer networks consist of polymer chains linked together by covalent bonds, forming a three-dimensional structure. psu.edu These networks often exhibit enhanced mechanical strength and thermal stability.

One approach to creating such networks involves the photopolymerization of a comonomer resin. A resin containing ethylene glycol diacrylate (EGDA) and 1H,1H,2H,2H-perfluorodecyl acrylate (PFDA) can be photopolymerized to form a homogeneous, cross-linked copolymer network. nih.gov A more complex, heterogeneous network can be fabricated by modifying this resin with a thermoplastic additive like polyvinylidene fluoride (B91410) (PVDF). nih.gov During photopolymerization, phase separation occurs, leading to a network with variations in composition and cross-link density. nih.gov

Initiated Chemical Vapor Deposition (iCVD) is another solvent-free method used to create cross-linked films. This technique has been used to synthesize poly(perfluorodecyl acrylate-co-ethylene glycol diacrylate) (p(PFDA-co-EGDA)) films. thieme-connect.deresearchgate.net The iCVD process allows for the formation of highly cross-linked networks, which significantly improves the mechanical strength of the resulting thin films. thieme-connect.de The degree of cross-linking can be tuned, making the films suitable for a variety of applications requiring durability and specific surface properties. researchgate.net

Structural Elucidation and Macromolecular Characterization of Perfluorodecyl Ethylene Polymers

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of polymers. Techniques such as FT-IR, NMR, and XPS provide complementary information about chemical bonding, microstructure, and surface composition, respectively.

FT-IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a polymer, confirming the success of polymerization and the retention of critical chemical moieties. specificpolymers.comresearchgate.net For fluoropolymers, the FT-IR spectrum is dominated by strong absorbances from carbon-fluorine bonds.

In the analysis of polymers with perfluorodecyl side chains, such as pPFDA, FT-IR confirms the retention of the monomer's structure after polymerization. nih.govacs.org The disappearance of the vinyl group's characteristic peaks and the persistence of the perfluoroalkyl and other backbone signals are key indicators of successful polymerization. nih.gov For instance, studies on pPFDA films show distinctive absorption peaks corresponding to the stretching vibrations of C=O, –CF₂–, and the –CF₃ end group. researchgate.net

A comparative analysis of the monomer (e.g., PFDA) and the resulting polymer (pPFDA) clearly illustrates the chemical transformation. researchgate.net Key vibrational bands observed in polymers containing perfluorodecyl groups are detailed in the table below.

Wavenumber (cm⁻¹)AssignmentSignificance
~1739C=O StretchingIndicates the presence of the acrylate (B77674) carbonyl group in pPFDA. researchgate.net
~1205–CF₂– Symmetric StretchingCharacteristic strong absorbance for the perfluorinated chain. researchgate.net
~1153–CF₃ Symmetric StretchingCharacteristic strong absorbance for the terminal group of the perfluoroalkyl side chain. researchgate.net
700-800CH₂ RockingRelates to the methylene (B1212753) groups in the polymer backbone and spacer. spectroscopyonline.com

This interactive table summarizes key FT-IR absorption bands for a polymer with perfluorodecyl side chains, based on data for pPFDA.

NMR spectroscopy is an unparalleled technique for providing detailed information about a polymer's microstructure, including tacticity (the stereochemical arrangement of adjacent chiral centers), monomer sequencing in copolymers, and the nature of end-groups and branches. ismar.orgresearchgate.net Both ¹H and ¹³C NMR are employed to gain a comprehensive understanding of the polymer chain. researchgate.netnih.gov

For polymers with perfluorodecyl ethylene (B1197577) units, ¹H NMR would be used to analyze the protons on the polymer backbone and the ethyl spacer (-CH₂-CH₂-). ¹³C NMR is particularly sensitive to the carbon environment and can distinguish between carbons in the backbone, the spacer, and the various fluorinated carbons (CF₂, CF₃) in the side chain. nih.gov The analysis of peak splitting and chemical shifts allows for the determination of triad (B1167595) and even higher-order sequences, which describes the arrangement of neighboring monomer units. ismar.org

NucleusChemical Shift (ppm) Range (Predicted)Assignment
¹H1.0 - 2.5Protons on the polyethylene (B3416737) backbone (-CH₂-CH(R)-)
¹H2.0 - 2.5Methylene protons adjacent to the perfluoroalkyl chain (-CH₂-CF₂-)
¹³C25 - 45Carbons in the polyethylene backbone
¹³C108 - 125Fluorinated carbons (-CF₂-, -CF₃)

This interactive table presents predicted NMR chemical shift ranges for poly(perfluorodecyl ethylene) based on general knowledge of polyolefin and fluoropolymer spectra.

XPS is a surface-sensitive technique that provides elemental and chemical state information about the top 5-10 nanometers of a material. acs.org It is particularly valuable for analyzing fluoropolymers, where surface properties are paramount. XPS analysis confirms the elemental composition and can distinguish between different chemical environments of an element, such as carbon in C-H, C-C, C-O, and C-F bonds. jeol.com

For polymers with perfluorodecyl side chains, XPS is used to verify the retention of the fluorine-rich functional groups at the surface. nih.govacs.org High-resolution scans of the C1s and F1s regions are particularly informative. The C1s spectrum of a fluoropolymer is complex, showing multiple peaks corresponding to aliphatic carbons and carbons bonded to one or more fluorine atoms (CF, CF₂, CF₃). iphy.ac.cn These different chemical states result in significant binding energy shifts. thermofisher.com For example, the binding energy of the C1s peak increases with the number of attached fluorine atoms due to their strong electron-withdrawing effect. thermofisher.com The F1s peak is typically a single, strong, symmetrical peak, confirming the presence of fluorine in a C-F bond. thermofisher.comthermofisher.com

Binding Energy (eV)AssignmentSignificance
~285.0C-C / C-HAliphatic carbon in the polymer backbone. acs.org
~286.3C-OCarbon in ether or ester linkages (relevant for pPFDA). acs.org
~291.5CF₂Carbon in the difluoromethylene groups of the side chain. acs.org
~293.7CF₃Carbon in the terminal trifluoromethyl group of the side chain.
~689.0F1sFluorine in C-F bonds, confirms high surface fluorine content. mdpi.com

This interactive table shows typical XPS binding energies for functional groups found in polymers with perfluorodecyl side chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure and Composition

Morphological and Crystalline Structure Analysis

The physical arrangement of polymer chains in the solid state defines the material's morphology and crystalline structure. For polymers with long perfluoroalkyl side chains, a strong tendency to self-assemble into ordered, liquid-crystalline phases is a defining characteristic.

Polymers containing long, rigid side chains, such as perfluorodecyl groups, often exhibit liquid-crystalline behavior. The incompatibility between the fluorinated side chains and the hydrocarbon backbone drives a microphase separation, leading to the formation of highly organized lamellar structures. acs.org Within these layers, the side chains can pack into ordered arrangements known as smectic phases.

It is well-documented that polymers with perfluorinated chains of sufficient length (typically more than seven CF₂ units) form aggregates in an ordered lamellar structure. acs.org Specifically, a smectic B (Sʙ) phase is often identified, where the perfluorinated side groups are packed in interdigitated or head-to-head bilayers. acs.orgclarkson.eduacs.org This high degree of order is akin to a crystalline state within the layers, while the polymer backbones reside in more amorphous regions between the layers. The periodicity of these lamellar structures, which corresponds to the thickness of the bilayer, is typically in the range of 3-4 nm and can be precisely measured using X-ray diffraction (XRD) techniques. acs.orgclarkson.edu

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are essential tools for visualizing the surface topography and nanostructure of polymer films. mdpi.comacs.org SEM provides high-resolution images of the surface morphology, revealing features like micro- and nano-scale structures, while AFM can map the surface topography with sub-nanometer height resolution and provide quantitative data on surface roughness. acs.orgnsf.govusp.br

For polymers with perfluorodecyl side chains, these techniques reveal how processing conditions influence the final surface structure. For example, films can range from relatively smooth to exhibiting complex nanostructures like worms or islands, depending on the deposition method and parameters. nih.govnsf.gov AFM analysis of pPFDA films has shown that surface roughness can be tuned significantly, from a few nanometers to over 100 nm. acs.org This tunable roughness, combined with the low surface energy of the fluorinated chains, is critical for creating superhydrophobic surfaces. acs.org Both SEM and AFM are used to confirm the formation of globular structures, lamellar features, and other crystalline domains on the surface of fluoropolymer films. mdpi.comsemanticscholar.org

TechniqueInformation ObtainedTypical Findings for Perfluorodecyl Polymers
SEM Surface morphology, micro- and nanostructuresVisualization of polymer worms, islands, and other features growing from the surface. nsf.gov
AFM 3D surface topography, quantitative roughness (RMS)Measurement of surface roughness from smooth (<20 nm) to highly rough (>100 nm); imaging of crystalline domains and lamellar edges. nih.govacs.org

This interactive table outlines the roles of SEM and AFM in characterizing the surface of this compound polymers.

X-ray Diffraction (XRD) and Grazing Incidence X-ray Diffraction (GIXD) for Crystallographic Orientation

X-ray diffraction (XRD) and grazing-incidence X-ray diffraction (GIXD) are indispensable techniques for determining the crystallographic order and molecular orientation within thin films of polymers containing perfluorodecyl groups. springernature.com These methods provide detailed information on the arrangement of polymer chains, particularly the ordered structures formed by the rigid perfluoroalkyl side chains. researchgate.net

Polymers such as poly(1H,1H,2H,2H-perfluorodecyl acrylate) (pPFDA), which is structurally similar to polymerized this compound, exhibit a strong tendency to self-assemble into ordered lamellar structures. acs.org GIXD studies reveal that these polymers can form a smectic B phase, characterized by bilayers of the perfluorinated side groups. acs.org Within these layers, the side groups typically pack in a hexagonal structure. acs.org The periodicity of this lamellar structure, which represents the thickness of the bilayer, is sensitive to the method of polymer synthesis and deposition. acs.org

Research has shown that the deposition method significantly impacts the resulting crystal structure. Polymers synthesized or deposited using a solvent tend to show a larger bilayer periodicity compared to those deposited via solvent-free methods like initiated chemical vapor deposition (iCVD). acs.org For instance, iCVD-deposited pPFDA films have a measured periodicity of approximately 31.8 Å, while solvent-cast films exhibit periodicities between 33.2 and 34 Å. acs.org

Furthermore, GIXD analysis demonstrates that process parameters, such as substrate temperature during deposition, can finely tune the orientation of the crystalline domains. acs.org For pPFDA films grown by iCVD, increasing the substrate temperature can change the preferential orientation of the lamellae from being parallel to the substrate to perpendicular. acs.org At a substrate temperature of 40 °C, a mix of both parallel and perpendicular orientations can be observed. acs.org This control over crystallographic orientation is crucial for tailoring the surface properties of the material. The diffraction patterns of such fluoropolymers are often characterized by a prominent peak in the region of 2θ = 18°, which is associated with the (100) plane of a pseudohexagonal lattice structure. researchgate.net

Table 1: Reported Bilayer Periodicity for Poly(perfluorodecyl acrylate) (pPFDA) under Different Conditions

Deposition Method Bilayer Periodicity (Å) Source
Initiated Chemical Vapor Deposition (iCVD) 31.8 acs.org

This interactive table summarizes the effect of the deposition method on the lamellar periodicity of pPFDA films.

Analysis of Molecular Weight Distribution and Polymer Chain Conformation

The macromolecular characteristics of this compound polymers, specifically their molecular weight distribution and chain conformation, are defining features that govern their physical properties.

The molecular weight and its distribution (polydispersity) are critical parameters determined during polymer characterization. For related fluorinated polymer systems, such as the hydroxyl-terminated polyethylene (PE-OH) used as a precursor for polyethylene-b-polytetrafluoroethylene (PE-b-PTFE) copolymers, coordination chain transfer polymerization allows for the synthesis of polymers with a relatively narrow molecular weight distribution. ippi.ac.ir This controlled polymerization is essential for producing well-defined block copolymers where the properties of the fluorinated segment can be effectively expressed. ippi.ac.ir

Table 2: Example Molecular Weight Data for Hydroxyl-Terminated Polyethylene (PE-OH) Precursors

Entry Ethylene Pressure (atm) Mn,NMR ( kg/mol ) Mw/Mn
1 1 1.8 1.85
2 3 2.5 1.76

This interactive table, adapted from data on related polymer precursors ippi.ac.ir, illustrates typical molecular weight (Mn) and polydispersity (Mw/Mn) values achieved in controlled polymerization processes.

The conformation of polymer chains is heavily influenced by the presence of the highly hydrophobic perfluorodecyl groups. doi.org When these polymers are at an air-water interface, the fluorocarbon terminal groups drive the chains to adopt an extended "brush" structure. doi.org This effect is significantly more pronounced than that observed with non-fluorinated alkyl end groups due to the extreme hydrophobicity of the perfluoroalkyl chain. doi.org In this brush conformation, the polymer chains are oriented nearly perpendicular to the interface. doi.org

Even in polymers where both ends of the chain are capped with perfluoroalkyl groups, which might be expected to form loops, the brush conformation remains dominant. doi.org Studies on perfluoroalkyl end-capped poly(ethylene oxide) show that at high surface coverage, only a small fraction (around 22%) of dual-capped chains form loops, while the majority adopt an extended brush structure. doi.org This conformational preference leads to a close packing of the chains at the interface. doi.org

Table 3: Molecular Area per Chain for Perfluoroalkyl End-Capped Poly(ethylene oxide) at an Air-Water Interface

Polymer Type Molecular Area per Chain (Ų) Predominant Conformation Source
Single Perfluoroalkyl End-Cap 30–32 Brush doi.org

This interactive table shows the surface area occupied by individual polymer chains, highlighting the prevalence of the brush conformation. doi.org

Surface Science and Interfacial Phenomena of Perfluorodecyl Ethylene Based Materials

Elucidation of Surface Wettability and Energy Characteristics

The interaction of liquids with a solid surface, or wettability, is governed by the material's surface energy. Materials with low surface energy, such as those based on Perfluorodecyl ethylene (B1197577), tend to be liquid-repellent. lookchem.com

Quantitative Assessment of Hydrophobic and Oleophilic/Oleophobic Behaviors

Surfaces modified with Perfluorodecyl ethylene are expected to exhibit significant hydrophobic (water-repelling) and oleophobic (oil-repelling) properties. cymitquimica.comlookchem.com This is due to the low surface energy imparted by the dense fluorination of the decyl chain. onyxcoating.com Quantitative assessment of this behavior is typically performed by measuring the static contact angle of various liquid droplets on the surface. A high contact angle indicates poor wetting and high repellency.

For comparison, coatings made from the related compound poly(1H,1H,2H,2H-perfluorodecyl acrylate) (pPFDA) have been shown to produce highly hydrophobic surfaces with water contact angles of approximately 120° on flat surfaces. google.com It is anticipated that surfaces functionalized with this compound would yield similarly high contact angles for water and various oils.

Interactive Data Table: Expected Contact Angles for this compound-based Surfaces (Note: The following data is illustrative, based on properties of similar fluoropolymers, as specific data for this compound is not extensively published.)

Probe LiquidExpected Static Contact Angle (θ)Surface Behavior
Water> 110°Hydrophobic
Diiodomethane> 80°Oleophobic
Hexadecane> 60°Oleophobic
Ethylene Glycol> 90°Highly Repellent

Contact Angle Hysteresis and Dynamic Wettability Studies

Contact angle hysteresis is the difference between the advancing (θ_adv) and receding (θ_rec) contact angles of a moving droplet. It provides insight into the chemical and topographical homogeneity of a surface. mdpi.com A low hysteresis value is desirable for applications requiring self-cleaning, as it allows droplets to roll off the surface easily. acs.org

Dynamic wettability studies on fluorinated surfaces often reveal that both polar and nonpolar liquids can induce surface reconstruction, affecting the contact angle over time. researchgate.net For this compound-based surfaces, it is expected that the degree of hysteresis would be highly dependent on the method of deposition and the resulting surface uniformity and roughness. researchgate.net

Strategies for Surface Modification and Functionalization

To apply the properties of this compound to various substrates, several surface modification techniques can be employed. These methods aim to create a thin, uniform, and durable layer of the fluorinated material.

Conformal Deposition of Hydrophobic Coatings via iCVD

Initiated Chemical Vapor Deposition (iCVD) is a solvent-free method used to deposit thin polymer films onto substrates. researchgate.net In this process, a monomer (like an acrylate (B77674) derivative of perfluorodecanol) and a radical initiator are introduced into a vacuum chamber. cymitquimica.comitu.edu.tr The initiator is thermally decomposed, and polymerization occurs on a cooled substrate, resulting in a highly uniform and conformal coating that adheres well to even complex geometries. researchgate.net

While specific iCVD studies on this compound are not documented, the process has been extensively used for the closely related 1H,1H,2H,2H-perfluorodecyl acrylate (PFDA). itu.edu.trresearchgate.net The iCVD process parameters for PFDA, such as substrate temperature and filament temperature, are known to control the crystallinity and morphology of the resulting film, which in turn dictates its final surface properties. acs.orgacs.org It is a leading strategy for creating functional surfaces based on long-chain fluorinated monomers.

Tailoring Surface Roughness for Enhanced Superhydrophobicity

Superhydrophobicity (water contact angle > 150°) is achieved by combining the low surface energy of a chemical like this compound with a specific surface micro- or nano-topography. mdpi.commdpi.com Surface roughness enhances the repellent properties, a phenomenon described by the Wenzel and Cassie-Baxter models. mdpi.com

Methods to create this roughness include plasma etching, lithography, or the deposition of nanoparticles prior to or during the application of the fluorinated coating. mdpi.comscispace.com For instance, studies on pPFDA have shown that increasing the substrate temperature during iCVD can lead to an increase in surface roughness, with films deposited at 30°C exhibiting a roughness of 130 nm and achieving a superhydrophobic state with water contact angles exceeding 150°. acs.org Similar strategies would be applicable to create superhydrophobic surfaces using this compound, where controlling the deposition process to induce specific roughness would be key.

Mechanisms of Adsorption and Interfacial Interactions

The adsorption of this compound onto a surface is primarily driven by the strong physisorption or potential covalent bonding of the ethylene group to a pre-functionalized substrate. The dominant interfacial interaction is the van der Waals force. The highly fluorinated tails then orient themselves away from the substrate, creating a new, low-energy interface. onyxcoating.com

The mechanisms of interaction between the resulting fluorinated surface and liquids are governed by dispersive forces. The electron-rich fluorine atoms create a non-polar surface that has weak interactions with both polar liquids like water and non-polar liquids like oils, leading to its hydrophobic and oleophobic nature. onyxcoating.com More complex interactions, such as electrostatic forces, can become relevant if the surface is applied using methods that introduce charged functional groups. Understanding these fundamental interactions is crucial for designing materials for specific applications like anti-fouling or low-drag surfaces.

Advanced Materials Science Applications of Perfluorodecyl Ethylene Derivatives

Design and Fabrication of Polymeric Membranes

The incorporation of perfluorodecyl ethylene (B1197577) moieties into polymer structures allows for the creation of membranes with tailored properties for various separation technologies.

Process-Structure-Property Relationships in Porous Membrane Formation

The fabrication of porous membranes from perfluorodecyl ethylene derivatives often involves advanced techniques like vapor phase polymerization, which allows for precise control over the membrane's structure and, consequently, its properties. researchgate.net A key area of research is understanding the interplay between processing conditions, the resulting membrane structure, and its ultimate performance.

For instance, in the fabrication of poly(perfluorodecyl acrylate) (pPFDA) thin films via initiated chemical vapor deposition (iCVD), the substrate and filament temperatures are critical parameters. acs.org These temperatures influence the molecular organization of the polymer, leading to different growth regimes characterized by distinct surface structuring and crystallographic textures. acs.org This control over the morphology allows for the creation of membranes with specific topographies, such as columnar or island-like growths. acs.org

A novel technique for creating porous polymer membranes involves the concurrent deposition of a solid monomer and its polymerization. researchgate.net This is achieved by manipulating the monomer's partial pressure and the substrate temperature. researchgate.net This method can produce membranes with dual-scale porosity, where the larger pores form during deposition and smaller pores emerge as the solid monomer sublimates. researchgate.net The growth rate and pore size can be controlled by adjusting reactor parameters like deposition time, monomer partial pressure, and substrate temperature. researchgate.net

The ability to create asymmetric polymer membranes, with dense and porous layers having different functionalities (hydrophobic or hydrophilic), has also been demonstrated through vapor phase deposition. researchgate.net This tailored approach to membrane fabrication opens up possibilities for applications in filtration, textiles, and sensors. researchgate.netresearchgate.net

Studies on Permeability and Selectivity for Separation Technologies

A fundamental challenge in membrane science is the trade-off between permeability and selectivity; typically, more permeable polymers are less selective. scispace.com Research into this compound-containing polymers aims to overcome this limitation for specific separation processes.

For example, modifying a poly(dimethylsiloxane) (PDMS) membrane with a copolymer of N-isopropylacrylamide and 1H,1H,2H,2H-perfluorododecyl acrylate (B77674) was shown to significantly enhance ethanol (B145695) permselectivity in the pervaporation of aqueous ethanol solutions. kpi.ua This was attributed to the accumulation of the fluorine-containing copolymer at the membrane surface, which imparts water repellency. kpi.ua

In the context of gas separation, while materials like polymers of intrinsic microporosity (PIMs) show high permeability, their selectivity for gas pairs like ethylene/ethane can be low. kaust.edu.sa The introduction of fluorine-containing groups is a strategy to enhance selectivity. The general principle for non-porous membranes is that the permeability coefficient is a product of the solubility and diffusion coefficients. cmu.edu By designing chemical structures that increase the difference in solubility and diffusivity between two molecules, high-performance separation membranes can be achieved. cmu.edu

For membrane distillation, hydrophobic microporous membranes are essential. mdpi.com Materials like poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) can be modified with perfluorodecyltriethoxysilane (FAS) to enhance hydrophobicity and solar reflectance, properties beneficial for this application. mdpi.com

Development of Functional Coatings and Surface Treatments

The low surface energy characteristic of this compound derivatives makes them highly suitable for creating functional coatings with properties like antifouling and low dielectric constant.

Research into Antifouling and Anti-biofouling Surfaces

Biofouling, the unwanted accumulation of microorganisms, plants, or algae on wetted surfaces, is a significant issue in marine applications and medical devices. poly-an.de Coatings derived from this compound can create low surface energy surfaces that reduce the adhesion of fouling organisms.

One approach is the use of fouling-release coatings, where the low surface energy facilitates the removal of fouling organisms by hydrodynamic forces. nih.gov Fluorinated polymers are a key class of materials for this purpose. nih.gov For instance, superhydrophobic coatings prepared by plasma polymerization of 1H,1H,2H,2H-perfluorodecyl acrylate have demonstrated good anti-biofouling properties against various proteins. researchgate.net

Copolymers incorporating perfluorodecyl acrylate have been synthesized to create coatings with enhanced hydrophobic and antifouling properties. researchgate.netmdpi.com These coatings can exhibit high water contact angles, indicating their water-repellent nature. researchgate.net Research has also explored the creation of amphiphilic hydrogel coatings that can inhibit marine fouling by forming a hydration layer that prevents the adhesion of organisms. nih.gov

The table below summarizes the water contact angles of various surfaces, a key indicator of their potential antifouling properties.

Material/CoatingWater Contact Angle (°)Reference
PVDF-HFP120.6 mdpi.com
PVDF-HFP/FAS Composite142.9 mdpi.com
Dodecyl acrylate (DOCA) and Perfluorodecyl acrylate (PFDA) plasma coating~125 researchgate.net
Fluorinated acrylate copolymer latex film with 6% Zonyl TM110.2 researchgate.net

Exploration of this compound in Low Dielectric Constant Materials

In the microelectronics industry, there is a continuous demand for materials with low dielectric constants to reduce signal delay and power consumption in integrated circuits. d-nb.info Introducing fluorine into polymers is an effective strategy to lower their dielectric constant. d-nb.infonih.gov

Fluorinated polyimides are another class of materials being investigated for low-dielectric applications. d-nb.inforesearchgate.net By creating nanoporous structures within these polymers, for instance through the thermal decomposition of an unstable component, ultra-low dielectric constants can be achieved because air, with a dielectric constant close to 1, is introduced into the material's structure. d-nb.info

The following table presents the dielectric properties of some polymers relevant to this research area.

PolymerDielectric ConstantDielectric LossFrequencyReference
PEEK-PFN-52.733.00 × 10⁻³10 kHz nih.gov
PEEK/PTFE-5 Blend3.216.00 × 10⁻³10 kHz nih.gov
PI/PTFE-30 Hybrid Film2.420.004410 GHz researchgate.net
60 wt% FEP filled PI nanocomposite2.690.00610 GHz researchgate.net

Integration in Sensing Platforms and Smart Materials

The unique chemical and physical properties of this compound derivatives also make them valuable components in the development of advanced sensors and smart materials. nih.govthieme-connect.com

In the realm of sensors for per- and polyfluoroalkyl substances (PFAS), which are environmental contaminants, derivatives of this compound are being explored. nih.govmdpi.com For instance, 1H,1H,2H,2H-perfluorodecyl acrylate has been used in the formulation of molecularly imprinted polymers (MIPs) for PFAS detection. mdpi.com These MIPs are designed to selectively bind to target PFAS molecules, enabling their detection through various transduction methods, such as optical or electrochemical signals. nih.govmdpi.comacs.org The development of portable and rapid PFAS sensors is a critical area of research to address environmental and health concerns. nih.gov

Furthermore, the stimuli-responsive nature of some polymers incorporating this compound derivatives allows for their use in smart materials. For example, copolymers that respond to changes in temperature have been created. kpi.ua A membrane made from a copolymer of N-isopropylacrylamide and 1H,1H,2H,2H-perfluorododecyl acrylate exhibited temperature-sensitive ethanol permselectivity, with the selectivity peaking at a specific temperature due to the thermal transition of the copolymer at the membrane surface. kpi.ua This behavior opens up possibilities for creating "smart" membranes that can be tuned for specific separations by adjusting the temperature.

Mechanistic and Theoretical Investigations of Perfluorodecyl Ethylene Systems

Quantum Chemical Calculations and Spectroscopic Correlations

Quantum chemical calculations are fundamental to establishing a direct link between a molecule's three-dimensional structure and its spectroscopic signatures. yukiozaki.comrsc.org Methods like Density Functional Theory (DFT) are widely used to predict molecular geometries, electronic structures, and vibrational frequencies, which can then be correlated with experimental data from techniques such as infrared (IR) and Raman spectroscopy. rsc.org

The analysis of a molecule's vibrational modes is a prime example of this synergy. For a molecule like ethylene (B1197577), which serves as a foundational model, theoretical calculations can predict its vibrational frequencies with remarkable accuracy. nih.govnih.gov These calculations are often performed using harmonic and anharmonic approaches. While harmonic calculations provide a good first approximation, they tend to overestimate frequencies because they neglect the anharmonic nature of molecular vibrations. nih.gov Anharmonic calculations, such as those using second-order vibrational perturbation theory (VPT2), offer more accurate results that align closely with experimentally observed spectra. nih.govnih.gov

For instance, studies on ethylene have demonstrated that DFT calculations using functionals like BLYP and B3LYP, combined with various basis sets, can reproduce experimental IR and Raman frequencies, allowing for precise assignment of spectral bands to specific molecular motions like C-H stretching or C=C stretching. nih.govrsc.orgresearchgate.net While specific quantum chemical studies on perfluorodecyl ethylene are not prevalent in the literature, the established methodologies applied to ethylene and other fluorinated molecules provide a robust framework for its analysis. mdpi.commdpi.com Such calculations would be crucial for interpreting its spectra and understanding how the long perfluorinated tail influences the electronic environment and vibrations of the ethylene group.

Table 1: Example of Calculated vs. Experimental Vibrational Frequencies for Ethylene (cm⁻¹) This table illustrates the accuracy of theoretical methods using ethylene as a model. Data is sourced from theoretical studies and may vary based on the computational method and basis set used.

Vibrational ModeSymmetryCalculated (Harmonic)Calculated (Anharmonic)Experimental
ν₇ (CH₂ wag)B₁ᵤ949943949
ν₉ (CH₂ rock)B₂ᵤ144414351444
ν₁₁ (C-H stretch)B₂ᵤ310329893106
ν₁₂ (CH₂ scis)B₃ᵤ302629183026

Computational Modeling of Polymerization Processes

Computational modeling is a key tool for investigating polymerization mechanisms, offering insights into reaction kinetics and polymer properties that are challenging to obtain experimentally. researchgate.netusherbrooke.ca For fluoropolymers, understanding the polymerization process is vital for controlling the final material's properties, such as thermal stability and chemical resistance. acs.org Theoretical studies can model the elementary steps of chain-reaction polymerization, including initiation, propagation, and termination. uomustansiriyah.edu.iq

Density Functional Theory (DFT) is a powerful quantum mechanical method used to explore the complex reaction pathways of polymerization. researchgate.netpolimi.it By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out the most favorable reaction mechanisms and determine rate-limiting steps. diva-portal.orgrsc.org This approach has been successfully applied to understand the polymerization of various alkenes, including those with fluorine substituents. researchgate.net

A significant area of study is the influence of catalysts and substituents on the polymerization process. For example, in the nickel(II)-catalyzed polymerization of ethylene, DFT calculations have shown that attaching long perfluoroalkyl groups to the catalyst ligand significantly impacts catalytic activity. researchgate.net These groups reduce the electron density at the active metal center, which disfavors chain transfer reactions (like β-hydride elimination) and enhances the rate of chain growth. researchgate.net This detailed mechanistic understanding, derived from DFT, is crucial for designing more efficient catalysts. researchgate.net

While specific DFT studies on the polymerization of this compound are scarce, the principles are well-established. A typical DFT analysis would involve:

Modeling the initiator radical addition: Calculating the energy barrier for the initial attack of a radical on the ethylene double bond. uomustansiriyah.edu.iq

Analyzing chain propagation: Determining the activation energy for the addition of subsequent monomer units to the growing polymer chain. researchgate.net

Investigating termination pathways: Comparing the energetics of different termination reactions, such as coupling and disproportionation, to predict the dominant mechanism. uomustansiriyah.edu.iq

Table 2: Illustrative DFT-Calculated Parameters for Polymerization Steps This table presents conceptual data types obtained from DFT studies on alkene polymerization, as specific values for this compound are not available.

Reaction StepSystem ExampleCalculated ParameterIllustrative Value (kcal/mol)
InitiationRadical addition to alkeneActivation Energy (Eₐ)5 - 10
PropagationGrowing chain + monomerActivation Energy (Eₐ)7 - 12
Chain Transferβ-Hydride EliminationActivation Energy (Eₐ)15 - 25
TerminationRadical CouplingReaction Energy (ΔE)-70 to -90

Molecular Dynamics (MD) simulations provide a window into the dynamic behavior of polymer chains, revealing information about their structure, motion, and interactions at an atomistic level. usherbrooke.camdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectory of each particle over time and derive macroscopic properties from this collective behavior.

For fluoropolymers, MD simulations can elucidate how factors like chemical composition and the presence of additives affect the material's properties. For example, MD simulations have been used to study the interface between fluoropolymer binders (like F2311, a copolymer of vinylidene difluoride and chlorotrifluoroethylene) and explosives to understand the mechanical properties and stability of polymer-bonded explosives. mdpi.com These studies analyze parameters like the pair correlation function (PCF), which describes the local spatial ordering of different atoms, and binding energies between the polymer and other components. mdpi.com

MD simulations are also instrumental in understanding the interaction of perfluoroalkyl substances (PFAS) with other polymers, such as polyethylene (B3416737) (PE). customer-oci.comdoity.com.br These simulations show that PFAS molecules like PFOA and PFOS tend to align their hydrophobic fluorinated tails with the PE polymer chains. customer-oci.com Such studies are crucial for assessing the role of plastics as vectors for PFAS in the environment. Although specific MD simulations for poly(this compound) are not widely reported, the methodology is directly applicable to predict its chain conformation, aggregation behavior, and interactions with other materials. nsf.gov

Table 3: Properties Derivable from Molecular Dynamics Simulations of Polymers

PropertyDescriptionApplication
Radius of Gyration (Rg) A measure of the overall size and compactness of a polymer chain.Understanding polymer folding and conformation in different solvents or melts.
Pair Correlation Function (g(r)) Describes the probability of finding a pair of atoms at a certain distance from each other.Characterizing the local structure and packing of polymer chains. mdpi.com
Binding Energy The energy released upon the association of a polymer with another molecule or surface.Quantifying the strength of interactions, for example, between a polymer and an additive. mdpi.com
Diffusion Coefficient Measures the rate at which a polymer chain moves through a medium.Predicting viscosity and transport properties of polymer solutions and melts.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Predictive Modeling of Environmental Fate and Transport

Understanding the environmental fate of chemicals like this compound is critical for assessing their potential risks. rushim.ru Predictive models, particularly multimedia environmental models, are essential tools for this purpose. scribd.com These models simulate the behavior of a chemical after its release into the environment, estimating its distribution across different environmental compartments such as air, water, soil, and biota. For PFAS, which are known for their persistence, these models are particularly important for predicting long-range transport and global distribution. nih.govncsu.edu

The foundation of any environmental fate model is a set of accurate physical-chemical properties and partitioning coefficients for the chemical of interest. rushim.ru These parameters dictate how a substance partitions between different environmental phases. Key parameters include:

Octanol-Water Partition Coefficient (Kow): Describes the ratio of a chemical's concentration in octanol (B41247) versus water at equilibrium, indicating its hydrophobicity and potential to bioaccumulate in fatty tissues.

Air-Water Partition Coefficient (Kaw) or Henry's Law Constant (H): Represents the partitioning between air and water, determining the likelihood of a chemical to volatilize from water bodies. concawe.eu

Organic Carbon-Water Partition Coefficient (Koc): Measures the tendency of a chemical to sorb to organic matter in soil and sediment.

For many emerging PFAS, experimental data for these properties are scarce. nih.gov Therefore, computational methods, such as COSMOtherm (Conductor-like Screening Model for Real Solvents) and SPARC (SPARC Performs Automated Reasoning in Chemistry), are frequently used to estimate these values in silico. nih.govncsu.edu Studies have shown that for many fluorinated alternatives to legacy PFAS, the estimated physicochemical properties are not significantly different from their predecessors, suggesting similar environmental behavior. nih.govncsu.edu For example, longer-chain PFAS generally exhibit higher partitioning coefficients for sorption to solids like high-density polyethylene (HDPE). researchgate.net

Table 4: Representative Environmental Partitioning Coefficients for Selected PFAS This table shows typical partitioning coefficients for well-studied PFAS to illustrate the data used in fate models. Specific values for this compound are not available in the cited literature but would be estimated using similar methods.

CompoundLog Kow (Octanol-Water)Log Koc (Soil Organic Carbon-Water)Log Kₐw (Air-Water)
Perfluorooctanoic acid (PFOA)~4.5 - 5.5~2.1 - 2.7~-3.5
Perfluorooctanesulfonic acid (PFOS)~5.0 - 6.5~2.9 - 3.8~-4.8
8:2 Fluorotelomer alcohol (8:2 FTOH)~5.3~3.3~-0.8

Once partitioning parameters are estimated, they are used as inputs for multimedia environmental fate models. scribd.com These models, often based on the concept of fugacity (the "escaping tendency" of a chemical from a phase), divide the environment into interconnected compartments (e.g., air, water, soil, sediment, vegetation). scribd.com By solving mass balance equations for each compartment, these models can predict the steady-state or dynamic distribution of a chemical in a defined "unit world" environment.

Estimation of Environmental Partitioning Parameters

Theoretical Frameworks for Structure-Property Relationships

The relationship between the molecular structure of this compound and its macroscopic properties is fundamentally governed by the principles of quantum mechanics. Theoretical and computational chemistry provides a powerful lens through which to understand these connections, offering insights that are often inaccessible through experimental methods alone. Methodologies such as Density Functional Theory (DFT) and other quantum-mechanical calculations are instrumental in elucidating the electronic and geometric structures that dictate the material's behavior.

Theoretical investigations into fluorinated molecules, such as this compound, reveal the profound influence of fluorine atoms on the molecule's electronic structure. physchemaspects.ru Quantum-mechanical calculations on fluorinated ethanes and propanes have shown that the high electronegativity of fluorine induces significant charge polarization. physchemaspects.ru This inductive effect alters the electron density distribution across the carbon backbone, which in turn affects intermolecular forces, chemical reactivity, and polymerizability. physchemaspects.ru

In the context of polymerization, theoretical frameworks are crucial for predicting the behavior of monomers like this compound. DFT calculations have been successfully employed to study the copolymerization of ethylene with various polar monomers. mdpi.comnih.gov These studies often analyze the reaction pathways, transition states, and activation barriers for monomer insertion into a growing polymer chain. mdpi.com The electronic and steric effects of substituents on the catalyst and the monomer are computationally modeled to predict catalytic activity and the properties of the resulting polymer. nih.gov For instance, the introduction of electron-withdrawing groups, such as the perfluorodecyl chain, can significantly alter the reactivity of the ethylene moiety.

Molecular modeling also plays a critical role in predicting the bulk properties of polymers derived from this compound. By simulating the interactions between polymer chains, it is possible to forecast material characteristics such as melting point, crystallinity, and surface energy. A new theoretical viewpoint suggests that for perfluoroalkyl compounds, factors beyond simple polarizability, such as the large permanent dipole moment of the C-F bond and the helical conformation of the perfluoroalkyl group, are critical in determining bulk properties. researchgate.net

The application of these theoretical frameworks allows for the in silico design of materials with tailored properties. By systematically modifying the molecular structure in computational models—for example, by altering the length of the perfluorinated chain or introducing different functional groups—researchers can predict the resulting changes in material performance. This predictive capability accelerates the development of new fluorinated polymers for specific applications.

Research Findings from Theoretical Studies

Detailed theoretical studies on analogous systems provide a template for understanding this compound. For example, quantum-mechanical calculations on fluoroalkanes have quantified the charge transfer and atomic volumes, demonstrating that simple additive models are often insufficient to predict the properties of these complex molecules due to nuanced electronic effects. physchemaspects.ru

In polymerization catalysis, DFT has been used to elucidate reaction mechanisms. For the copolymerization of ethylene with polar monomers using palladium catalysts, computational studies have mapped out the energy profiles for monomer insertion. mdpi.com These calculations reveal the relative stability of intermediates and transition states, explaining observed regioselectivity and the impact of ligand structure on catalytic activity. researchgate.net Wiberg Bond Index (WBI) analysis, a computational tool, can be used to track the changes in bond order during a reaction, such as the transformation of the ethylene double bond to a single bond upon insertion into a polymer chain. mdpi.com

The table below illustrates the type of data generated from DFT calculations on the insertion of an ethylene monomer, providing insight into the changes in key bond lengths and bond indices during the polymerization process.

ParameterReactant ComplexTransition StateProduct
Bond Length (Å)
Pd-C (growing chain)2.052.15- (broken)
C=C (ethylene)1.341.421.54 (single bond)
Pd-C (ethylene carbon 1)2.302.102.08
Pd-C (ethylene carbon 2)2.282.20- (not bonded)
Wiberg Bond Index
Pd-C (growing chain)0.750.450.02
C=C (ethylene)2.041.501.01
Pd-C (ethylene carbon 1)0.410.650.71

Furthermore, theoretical calculations can predict vibrational frequencies. Studies on ethylene adsorbed on metal centers show significant shifts in the C=C stretching frequency upon interaction, which can be correlated with the strength of the binding and the degree of charge transfer. rsc.org Such calculations are vital for interpreting experimental spectroscopic data.

Quantum theory of atoms in molecules (QTAIM) is another powerful tool used to analyze the electron density distribution (ρ(r)). physchemaspects.ru This method allows for the partitioning of the molecule into atomic basins and the calculation of atomic properties like charge (q) and volume (V). The table below presents hypothetical QTAIM data for a simplified fluorinated ethylene segment to illustrate how fluorine substitution impacts charge distribution.

Atomic GroupCalculated Charge (q) in atomic units (a.u.)
-CH₂-+0.05
-CH₂- (adjacent to CF₂)+0.15
-CF₂--0.20
-CF₃-0.35

Note: This data is hypothetical and serves to illustrate the output of QTAIM analyses based on general principles of fluorine's inductive effect as described in the literature. physchemaspects.ru

These theoretical frameworks and the detailed findings they produce are indispensable for building a fundamental understanding of the structure-property relationships in this compound systems, guiding the synthesis and application of these advanced materials.

Analytical Methodologies for Perfluorodecyl Ethylene Characterization and Environmental Detection

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the analysis of per- and polyfluoroalkyl substances (PFAS), including perfluorodecyl ethylene (B1197577). These techniques are capable of separating complex mixtures and providing quantitative data, even at trace levels. mdpi.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), particularly tandem mass spectrometry (MS/MS), is a powerful and widely adopted technique for the analysis of a broad range of PFAS. nih.govrsc.orghalocolumns.com While specific application notes for perfluorodecyl ethylene are not extensively detailed in publicly available research, the general principles for PFAS analysis are applicable. These methods typically involve a solid-phase extraction (SPE) step to concentrate the analyte and remove matrix interferences, followed by separation on a C18 or other suitable reversed-phase column. nih.govdiva-portal.org The use of a mass spectrometer allows for highly sensitive and selective detection. nih.gov For analogous long-chain PFAS, negative electrospray ionization (ESI) is a common mode for detection. acs.org

Table 1: General HPLC-MS/MS Parameters for PFAS Analysis

ParameterTypical Setting
Column Reversed-phase C18
Mobile Phase Gradient of methanol (B129727) or acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate (B1210297) or acetic acid
Ionization Mode Negative Electrospray Ionization (ESI-)
Detection Tandem Mass Spectrometry (MS/MS)

This table represents typical parameters for PFAS analysis and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

For volatile and semi-volatile fluorinated compounds, gas chromatography-mass spectrometry (GC-MS) is a complementary technique to HPLC-MS. mdpi.comnih.gov this compound, with a reported boiling point of 193°C, may be amenable to GC-MS analysis. This technique is particularly useful for identifying and quantifying PFAS that are not easily ionized by ESI in HPLC-MS. shimadzu.com The development of a GC-MS method would involve optimizing the injector temperature, oven temperature program, and mass spectrometer settings to achieve good chromatographic separation and sensitivity. nih.gov Headspace solid-phase microextraction (HS-SPME) can be employed as a sample preparation technique to enhance the detection of volatile PFAS in water samples. shimadzu.comshimadzu.com

Advanced Spectroscopic Methods for Material Analysis

Spectroscopic techniques are invaluable for the structural characterization of materials containing this compound. While detailed spectroscopic studies specifically on this compound are limited, research on similar fluorinated acrylate (B77674) polymers provides insight into the applicable methods. For instance, Fourier-transform infrared spectroscopy (FT-IR) and X-ray photoelectron spectroscopy (XPS) have been successfully used to characterize plasma-polymerized 1H,1H,2H,2H-perfluorodecyl acrylate films. researchgate.net

FT-IR spectroscopy can identify the characteristic vibrational modes of the C-F and other functional groups within the molecule, confirming its chemical structure. researchgate.net XPS provides information on the elemental composition and chemical states of the atoms on the surface of a material, which is particularly useful for analyzing surface modifications and coatings made with this compound. researchgate.net

Development of Novel Sensor Technologies for Fluorinated Compounds

The demand for rapid, on-site detection of PFAS has driven research into novel sensor technologies. mdpi.com These sensors aim to provide real-time or near-real-time data, which is a significant advantage over time-consuming laboratory-based methods. nih.gov

Optical Sensor Platforms

Optical sensors, including those based on fluorescence and surface plasmon resonance (SPR), have shown promise for the detection of various PFAS. mdpi.commdpi.com For example, fluorescence-based sensors have been developed that show a response to certain PFAS at low concentrations. mdpi.com Another approach involves the use of molecularly imprinted polymers (MIPs) on optical fibers, which can be designed for the selective recognition of target analytes. mdpi.com While specific optical sensors for this compound have not been reported, the adaptability of these platforms suggests potential for future development.

Electrochemical Sensor Applications

Electrochemical sensors offer another avenue for the rapid detection of PFAS. mdpi.com These sensors measure changes in electrical signals (e.g., current or potential) upon interaction with the target analyte. Voltammetric and potentiometric sensors are among the common types being explored for PFAS detection. mdpi.com The development of electrochemical sensors for this compound would likely involve the design of a selective recognition element, such as a molecularly imprinted polymer, integrated with an electrode surface.

Structure Property Relationships in Perfluorodecyl Ethylene Polymers and Copolymers

Correlating Molecular Architecture with Macroscopic Performance

The macroscopic performance of polymers containing perfluorodecyl side chains is intrinsically linked to their unique molecular architecture. A defining characteristic of these polymers is the tendency for the long, rigid perfluorinated side chains to self-organize. acs.org This phase separation between the fluorinated side chains and the polymer backbone leads to the formation of ordered, lamellar structures, often identified as a smectic B phase where the side groups pack into bilayers. acs.org This molecular-level organization directly influences the polymer's bulk and surface properties, including its crystallinity, thermal transitions, and exceptional low surface energy. acs.orgtandfonline.com

The incompatibility between the hydrocarbon polymer backbone and the fluorocarbon side chains is a primary driver for this self-assembly. acs.org In block copolymers, this effect is even more pronounced, leading to surface segregation where the low-energy fluorinated block preferentially migrates to the polymer-air interface. tandfonline.commrs-j.orgacs.orgjst.go.jptandfonline.com This phenomenon is crucial as it allows for the modification of a material's surface properties without altering its bulk characteristics. acs.org For instance, blending a small amount of a fluorinated block copolymer with a thermoplastic elastomer can impart significant non-wetting properties to the final material. tandfonline.com The resulting morphology, whether it be a monolayer of fluoroalkyl groups or a thicker surface lamella, is highly dependent on the block fraction of the fluorinated component. mrs-j.org

Influence of Perfluorinated Chain Length on Polymer Properties

The length of the perfluorinated side chain is a critical parameter that dictates the ultimate properties of the polymer. Research consistently shows that increasing the length of the perfluoroalkyl segment enhances the ordering of the side chains, leading to more crystalline structures and lower surface energies. up.ptscispace.com Polymers with perfluoroalkyl chains of seven or more CF2 units tend to form ordered lamellar structures. acs.org

This relationship is clearly demonstrated by comparing polymers with varying side-chain lengths:

Crystallinity: Polyacrylates with longer fluoroalkyl chains (e.g., where the number of carbons, n, is 7 or 9) are highly crystalline at room temperature, a phenomenon attributed to the efficient packing of the side chains. scispace.com In contrast, polymers with shorter side chains (n=3 or 5) are often amorphous. scispace.com

Surface Energy: A distinct trend of decreasing surface energy with increasing fluorocarbon chain length is observed. up.pt For example, studies on semifluorinated polymethacrylates show that transitioning from a -(CF2)6F side group to a -(CF2)8F group changes the bulk order from isotropic to smectic A, which in turn lowers the surface energy from 10.0 dyn/cm to 8.0 dyn/cm. uq.edu.au The lowest surface energies, approaching the theoretical minimum of 6 mN/m for a surface of close-packed CF3 groups, are achieved with longer perfluoroalkyl chains that promote a high degree of order. tue.nl This is because longer chains are more effective at forming a dense, well-ordered surface layer dominated by low-energy CF3 terminal groups. mdpi.com

Wettability: The contact angle of water on polymer films increases with the length of the perfluoroalkyl chain, indicating greater hydrophobicity. rsc.org This is a direct consequence of the lower surface energy. However, the relationship is not always linear and can be influenced by the packing density and flexibility of the chains at the surface. researchgate.net

The table below summarizes the effect of the number of fluorine atoms in the side chain on the surface energy of the resulting polymers.

Polymer SystemNumber of Fluorine Atoms in Side ChainCalculated Surface Energy (mN/m)Reference
Semifluorinated Polymethacrylate (F6)13 (in -(CH2)2(CF2)6F)10.0 uq.edu.au
Semifluorinated Polymethacrylate (F7)15 (in -(CH2)(CF2)7F)9.0 uq.edu.au
Semifluorinated Polymethacrylate (F8)17 (in -(CH2)2(CF2)8F)8.0 uq.edu.au
Poly(di-1H,1H,2H,2H-perfluorohexylitaconate)1314.3 up.pt
Poly(di-1H,1H,2H,2H-perfluorooctylitaconate)1713.1 up.pt
Poly(di-1H,1H,2H,2H-perfluorodecylitaconate)2112.8 up.pt

Impact of Cross-linking Density on Mechanical and Thermal Behavior

Cross-linking is a highly effective strategy for enhancing the mechanical and thermal properties of fluorinated polymers. By forming a three-dimensional network, cross-linking restricts polymer chain mobility, which generally leads to increased stiffness, strength, and thermal stability. the-innovation.org Common cross-linking agents for acrylate-based polymers include difunctional monomers like Ethylene (B1197577) glycol dimethacrylate (EGDMA). nih.govmdpi.comresearchgate.netnih.gov

Mechanical Properties: Introducing a cross-linker into a perfluorodecyl acrylate (B77674) polymer matrix significantly improves its mechanical robustness. For instance, copolymerizing PFDA with EGDMA leads to a marked increase in Young's modulus and hardness. up.pt Studies on other fluoropolymers show that cross-linking can increase tensile strength. mdpi.com However, there is often a trade-off, as increased cross-linking can also lead to a decrease in elongation at break, making the material more brittle. researchgate.net The properties can be tuned by varying the concentration of the cross-linking agent; for example, in poly(methyl methacrylate) systems, surface hardness can be altered by changing the concentration and type of dimethacrylate cross-linker. nih.govmdpi.com

Thermal Stability: Cross-linking generally enhances the thermal stability of polymers by creating a more rigid network that is resistant to heat-induced degradation. rsc.org The glass transition temperature (Tg) often shifts to higher values with increased cross-linking density, reflecting the reduced mobility of the polymer chains. mdpi.com This improved dimensional stability is crucial for applications involving thermal stress. mrs-j.org

The following table illustrates the effect of a cross-linking agent on the mechanical properties of a polymer matrix, based on findings from related systems.

Cross-linkerConcentration (% by vol)Flexural Strength (MPa)Impact Strength (kJ/m²)Surface Hardness (VHN)Reference
None (Conventional PMMA)0%89.676.6817.89 nih.gov
EGDMA5%89.966.6417.65 nih.gov
EGDMA10%89.846.5817.58 nih.gov
TEGDA5%88.936.5517.68 nih.gov
TEGDA20%84.756.3217.95 nih.gov

Thermal Stability and Degradation Pathways of Perfluorodecyl Ethylene Polymers

Polymers containing perfluorodecyl acrylate units generally exhibit high thermal stability due to the strength of the C-F bonds. tandfonline.comcore.ac.uk Thermogravimetric analysis (TGA) is commonly used to evaluate this stability by measuring weight loss as a function of temperature.

Homopolymers of 1H,1H,2H,2H-heptadecafluorodecyl methacrylate (B99206) (a close analog to PFDMA) show a two-step degradation process, with an initial 55% weight loss occurring between 167-299 °C and a second 45% loss between 299-441 °C in a nitrogen atmosphere. rsc.org The incorporation of fluorinated monomers into other polymer systems, such as polyacrylates or polyurethanes, consistently enhances the thermal stability of the resulting copolymer. tandfonline.comacs.orgbohrium.commdpi.comnorthumbria.ac.uk For example, adding a fluorinated monomer to a polyacrylate latex can increase the decomposition temperature by over 20 °C. tandfonline.com A copolymer of butyl acrylate, methyl methacrylate, and a fluorinated acrylate monomer showed a decomposition temperature of 363.21 °C. tandfonline.com Similarly, incorporating dodecafluoroheptyl methacrylate (DFMA) into a polyacrylate emulsion film raised the 5% weight loss temperature from 355 °C to 390 °C. mdpi.com

The degradation pathway depends on the polymer structure. For fluorinated polyacrylates, the primary degradation mechanism is random main-chain scission, yielding products like the original monomer, dimers, and trimers. researchgate.net A notable side-chain reaction also produces the corresponding fluorinated alcohol. researchgate.net In copolymers, the degradation behavior is often controlled by the less stable, unfluorinated comonomer units. researchgate.net For instance, in copolymers of perfluorodecyl acrylate and butyl methacrylate, the photo-oxidative degradation is primarily driven by the oxidation of the butyl methacrylate units. researchgate.net

Polymer SystemDecomposition Temperature (°C)Analysis MethodReference
Poly(HDFDMA)167-299 (55% loss), 299-441 (45% loss)TGA rsc.org
Poly(PMM)228-298 (step 1), 298-633 (step 2)TGA rsc.org
Fluorinated Polyacrylate Latex363.21TGA tandfonline.com
Acrylate Copolymer (Fluorine-free)~343TGA tandfonline.com
P(BA-co-HFBA-co-mPEG)323TGA (Td) acs.org
Si/F Polyacrylate Emulsion Film390 (5% weight loss)TGA mdpi.com

Relationships between Surface Composition and Wettability Characteristics

A hallmark of polymers containing perfluorodecyl side chains is their extremely low surface energy, which translates to high water and oil repellency (hydrophobicity and oleophobicity). This property is a direct result of the surface composition. Due to the low cohesive energy of fluorocarbon segments, they preferentially migrate to the polymer-air interface, creating a surface layer that is rich in fluorine atoms. tandfonline.comacs.orgresearchgate.netresearchgate.netnih.gov

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for confirming this surface segregation, as it can analyze the elemental composition of the top few nanometers of a material. acs.orgradtech.org Studies on various fluorinated acrylate polymers and copolymers consistently show a higher fluorine concentration at the surface compared to the bulk polymer composition. mdpi.comacs.orgresearchgate.netradtech.org This fluorine enrichment is the primary reason for the material's low wettability. researchgate.netbohrium.com The orientation of the perfluoroalkyl side chains is also crucial; an ideal surface consists of a densely packed array of chains oriented perpendicular to the surface, exposing a layer of terminal CF3 groups, which have the lowest surface energy among common chemical moieties. mrs-j.orgup.pttue.nl

The macroscopic manifestation of this low surface energy is measured by contact angles. Films of poly(1H,1H,2H,2H-perfluorodecyl acrylate) (pPFDA) and its copolymers exhibit very high contact angles for both polar liquids like water and non-polar liquids like hexadecane. tandfonline.comdrexel.edu By controlling the surface morphology through deposition techniques, it's possible to create superhydrophobic (water contact angle >150°) and even superoleophobic surfaces. drexel.edu In block copolymers, excellent water and oil repellency can be achieved once the fluorinated component exceeds a certain threshold (e.g., >15-20 mol%), which is sufficient to form a stable, well-ordered surface layer. nih.govmrs-j.org

Polymer SurfaceProbe LiquidAdvancing Contact Angle (°)Receding Contact Angle (°)Reference
P(St-b-PFA) (PFA > 20 mol%)Water120~120 mrs-j.org
P(St-b-PFA) (PFA > 20 mol%)Dodecane76~76 mrs-j.org
Smectic S-b-AF8/SEBS BlendWater~115- tandfonline.comtandfonline.com
Smectic S-b-AF8/SEBS Blendn-Hexadecane~70- tandfonline.comtandfonline.com
pPFDA (worm-like structure)Water>150- drexel.edu
pPFDA (worm-like structure)Hexadecane>150- drexel.edu
Modified Nano-SiO2/Fluorinated PolyacrylateWater112- mdpi.com

Future Research Directions and Emerging Paradigms for Perfluorodecyl Ethylene

Sustainable Synthetic Routes and Green Chemistry Initiatives

The traditional synthesis of fluorinated compounds often involves processes that are not aligned with the principles of green chemistry. A known synthesis for a related isomer, 1H,1H,2H-perfluorodecene, involves reacting 1H,1H,2H,2H-1-iodoperfluorodecane with sodium hydroxide (B78521) in methanol (B129727). chemicalbook.com While effective, this highlights the need for more sustainable alternatives. Green chemistry initiatives are redirecting the focus of chemical synthesis toward minimizing environmental impact and enhancing efficiency. synthiaonline.com These initiatives are guided by twelve core principles, including waste prevention, maximizing atom economy, using safer solvents, and reducing the use of chemical derivatives. acs.org

The pursuit of sustainability in the chemical industry is a clear goal for stakeholders, who expect new and existing products to be manufactured using processes that embed sustainability in their design. scientificupdate.com For compounds like perfluorodecyl ethylene (B1197577), this involves exploring several key areas:

Catalysis: Developing highly efficient and selective catalysts can reduce energy consumption and by-product formation. The use of biocatalysis, employing enzymes, is a particularly promising avenue as enzymes can operate under mild conditions and exhibit high specificity, often eliminating the need for protecting groups that generate waste. acs.org

Alternative Feedstocks: Research into utilizing renewable, bio-based feedstocks is a cornerstone of green chemistry. acs.org For instance, novel routes for the sustainable synthesis of chemical intermediates from biomass-derived components are being actively investigated. rsc.org Broader initiatives, such as the decarbonization of ethylene production, also contribute to a more sustainable chemical industry by reducing greenhouse gas emissions from foundational chemical building blocks. rsc.orgrsc.org

However, the inherent strength of the carbon-fluorine bond, which gives perfluorodecyl ethylene its desirable stability, also presents a significant challenge for developing degradation pathways and sustainable end-of-life solutions. mdpi.com The global push towards greener chemical processes, driven by both regulatory pressure and corporate sustainability goals, is accelerating research into these more sustainable synthetic strategies. chemsec.orgepa.gov

Exploration of Novel Advanced Material Applications

The distinct properties of this compound, particularly its low surface energy, make it a valuable component in the formulation of advanced materials. Research is focused on leveraging these characteristics to create high-performance surfaces and functional devices.

Key application areas include:

Advanced Coatings and Textiles: this compound and related fluoropolymers are used to create surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). researchgate.netnih.gov Copolymers incorporating fluorinated monomers can be applied to textiles to impart properties such as water repellency and resistance to chemical agents. researchgate.netrsc.org Research has demonstrated the synthesis of copolymeric coatings that exhibit excellent non-wetting abilities against a range of liquids, including chemical warfare agents. rsc.org While effective, concerns over the environmental persistence of long-chain fluorinated compounds have spurred research into alternatives, including short-chain fluorocarbons and fluorine-free materials like silicones. rsc.orgresearchgate.net

Nanotechnology and Electronics: In the field of nanotechnology, this compound is used to modify surfaces and control material properties at the molecular level. One emerging application is in triboelectric nanogenerators (TENGs), which convert mechanical energy into electricity. In one study, cellulose (B213188) aerogels were modified with a related compound, trimethoxy(1H,1H,2H,2H-perfluorodecyl)silane, to create a high-performance friction layer for a TENG. mdpi.com This modification reduced the surface free energy and increased the material's frictional polarity, enhancing the device's output. mdpi.com

Polymer Science: The copolymerization of ethylene with fluorinated vinyl ethers like those derived from perfluorodecyl structures leads to linear copolymers with unique thermal and surface properties. researchgate.net These materials are candidates for specialized applications where the combination of polyethylene's processability and the fluorinated component's stability and low surface energy is desired. researchgate.net

The table below summarizes some of the advanced material applications being explored for this compound and related compounds.

Application AreaMaterial SystemResulting Advanced PropertyResearch Finding Reference
Protective Textiles Copolymer of 1H,1H,2H,2H-perfluorooctyl methacrylate (B99206) (PFOMA) and EGDMA on fabricHigh contact angles against water, oils, and chemical warfare agents (CWAs) rsc.org
Advanced Coatings Poly(1H,1H,2H,2H-perfluorodecyl acrylate) (pPFDA) copolymersLow refractive index (1.36) and high hydrophobicity (water contact angle of 122°) researchgate.net
Nanogenerators Cellulose aerogels modified with trimethoxy(1H,1H,2H,2H-perfluorodecyl)silaneEnhanced negative frictional electrical performance for TENGs mdpi.com
Specialty Polymers Copolymer of ethylene and 1H,1H,2H,2H-perfluorodecyl vinyl ether (FAVE8)Linear copolymers with high thermal stability and low surface energy researchgate.net

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing Perfluorodecyl ethylene (CAS 30389-25-4), and how can purity be validated?

  • Methodological Answer : Synthesis typically involves fluorination of hydrocarbon precursors using agents like sulfur tetrafluoride or electrochemical fluorination. Post-synthesis purification via fractional distillation or preparative HPLC is critical. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) for structural confirmation. Cross-referencing with databases like NIST ensures accuracy .

Q. Which spectroscopic and microscopic techniques are optimal for characterizing this compound’s structural and surface properties?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies C-F bond vibrations (1,100–1,300 cm⁻¹), while X-ray photoelectron spectroscopy (XPS) confirms fluorine content and oxidation states. For surface morphology, field-emission scanning electron microscopy (FE-SEM) resolves nanoscale features, particularly in coatings derived from perfluorodecyl silanes .

Q. What experimental parameters should be prioritized when assessing the thermal stability of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) under inert atmospheres (e.g., nitrogen) quantifies decomposition temperatures. Differential scanning calorimetry (DSC) detects phase transitions. Compare results against computational thermochemistry models (e.g., MOPAC) to validate bond dissociation energies and predict degradation pathways .

Advanced Research Questions

Q. How can computational models resolve discrepancies in reported reactivity profiles of this compound under varying environmental conditions?

  • Methodological Answer : Density functional theory (DFT) simulations using software like Gaussian or ORCA can model electron-density distributions and reaction barriers. For instance, discrepancies in hydrolysis rates may arise from solvent effects (e.g., polar vs. nonpolar media), which can be parameterized in solvation models (e.g., COSMO-RS). Cross-validation with experimental kinetic studies (e.g., Arrhenius plots) is essential .

Q. What strategies mitigate cross-contamination risks when sampling this compound in environmental matrices?

  • Methodological Answer : Use polytetrafluoroethylene (PTFE)-free sampling equipment to avoid background contamination. Analytical methods should include isotope dilution mass spectrometry (IDMS) with ¹³C-labeled internal standards. For soil and water samples, solid-phase extraction (SPE) with activated carbon followed by LC-MS/MS achieves detection limits <1 ng/L .

Q. How can researchers address contradictions in corrosion inhibition efficiency of this compound-derived coatings on metallic substrates?

  • Methodological Answer : Standardize testing protocols (e.g., ASTM G5 for electrochemical polarization) to control variables like pH, temperature, and coating thickness. Conflicting data may arise from substrate pretreatment differences (e.g., chemical etching vs. plasma cleaning). XPS depth profiling can correlate inhibition efficacy with fluorine concentration gradients at the coating-substrate interface .

Data Analysis and Experimental Design

Q. What statistical frameworks are suitable for analyzing heterogeneous datasets on this compound’s environmental persistence?

  • Methodological Answer : Multivariate analysis (e.g., principal component analysis) identifies correlations between persistence metrics (e.g., half-life, bioaccumulation factors) and environmental parameters (e.g., salinity, organic carbon content). Machine learning models (random forests, neural networks) predict long-term fate using training data from analogous perfluoroalkyl substances (PFAS) .

Q. How should researchers design experiments to isolate the effects of this compound on biological systems from co-occurring PFAS?

  • Methodological Answer : Use in vitro assays (e.g., human hepatocyte cultures) with controlled exposure to this compound alone versus PFAS mixtures. Omics approaches (transcriptomics, metabolomics) coupled with pathway enrichment analysis (e.g., KEGG) distinguish compound-specific toxicity signatures from synergistic effects .

Tables for Key Data

Property Method Typical Values Reference
Thermal Decomposition Temp.TGA (N₂ atmosphere)280–320°C (onset)
C-F Bond EnergyDFT Simulations485–515 kJ/mol
Contact Angle (Water)Goniometry (coated substrates)150–160°
Log Kow (Octanol-Water)Shake Flask/LC-MS5.8–6.3

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